

Lenacapavir's Disruption of HIV-1 Nuclear Import: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

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Abstract

Lenacapavir (LEN) is a first-in-class, long-acting antiretroviral that targets the human immunodeficiency virus type 1 (HIV-1) capsid protein (CA). Its novel mechanism of action interferes with multiple, essential steps of the viral lifecycle. This guide provides an in-depth examination of Lenacapavir's primary effect on the early stages of infection: the potent inhibition of HIV-1 nuclear import. By binding with high affinity to a conserved hydrophobic pocket on the capsid, Lenacapavir hyper-stabilizes the capsid lattice while paradoxically disrupting the integrity of the viral core. This binding competitively inhibits the interaction of the capsid with critical host factors, namely Nucleoporin 153 (Nup153) and Cleavage and Polyadenylation Specificity Factor 6 (CPSF6), which are indispensable for nuclear pore translocation and subsequent intra-nuclear trafficking. The result is a multi-pronged blockade that effectively prevents the viral pre-integration complex from accessing the host cell chromatin, representing a significant advancement in antiretroviral therapy.

The HIV-1 Nuclear Import Pathway: A Host-Dependent Journey

Unlike many retroviruses, lentiviruses such as HIV-1 have evolved the ability to infect nondividing cells. This capability necessitates the active transport of the viral genome across the intact nuclear envelope. This process is not a passive diffusion but a highly orchestrated series

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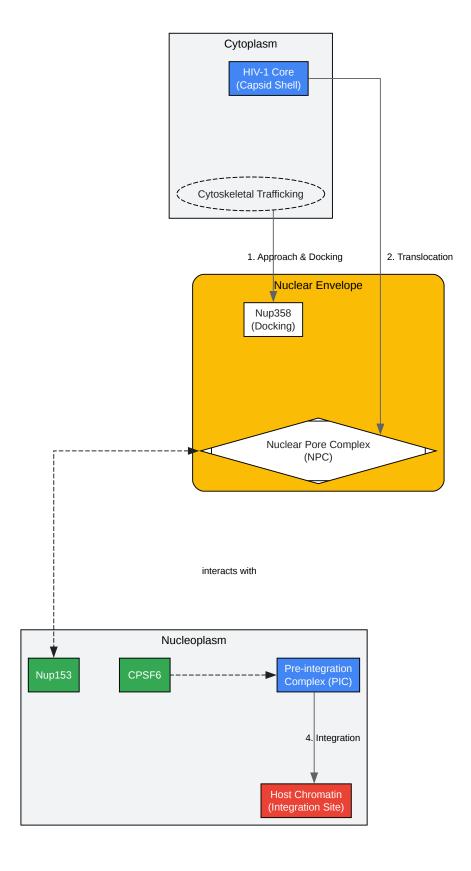
of events mediated by the viral capsid, which functions as a Trojan horse, engaging with specific host cell proteins to navigate the cytoplasm and breach the nuclear pore complex (NPC).

Following entry into the cytoplasm, the conical HIV-1 core, composed of a lattice of CA hexamers and pentamers, traffics towards the nucleus. The journey culminates at the NPC, a sophisticated gateway that regulates all molecular traffic between the cytoplasm and the nucleoplasm. Successful import hinges on the capsid's direct interactions with key host factors:

- Nucleoporin 153 (Nup153): A component of the nuclear basket of the NPC, Nup153 is fundamental for the translocation of the HIV-1 core through the nuclear pore.[1][2] Its Cterminal domain contains a phenylalanine-glycine (FG) repeat region that binds directly to a hydrophobic pocket at the interface between two adjacent CA subunits in the capsid lattice. [1][3]
- Cleavage and Polyadenylation Specificity Factor 6 (CPSF6): Once inside the nucleus, the viral complex is guided by CPSF6.[2][4] CPSF6 also binds to the same hydrophobic pocket on the capsid as Nup153, directing the pre-integration complex towards transcriptionally active regions of chromatin, which are preferential sites for integration.[3][5]

The sequential and coordinated binding of these factors is critical for the successful delivery of the viral genome to a suitable integration site.





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Caption: Standard HIV-1 Nuclear Import Pathway. (Within 100 characters)

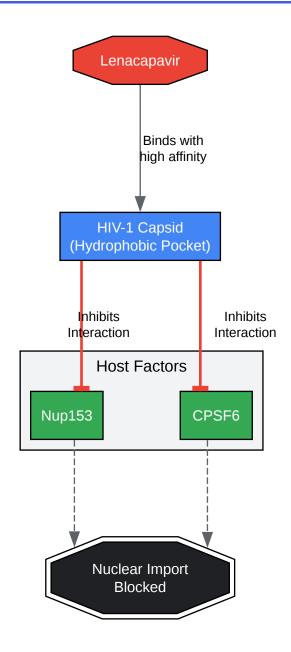


Lenacapavir's Multistage Mechanism of Action

Lenacapavir exerts its potent antiviral effect by directly binding to the HIV-1 capsid, thereby disrupting its essential functions in nuclear import and other lifecycle stages.[6][7]

- Binding and Capsid Alteration: Lenacapavir binds with picomolar affinity to the same
 hydrophobic pocket on the CA hexamer that is recognized by Nup153 and CPSF6.[3][7][8]
 This high-affinity interaction has two major consequences: it hyper-stabilizes the capsid
 lattice, making it rigid, while also disrupting the core's structural integrity, leading to a
 potential loss of its contents.[9][10][11]
- Competitive Inhibition of Host Factors: By occupying this critical binding site, Lenacapavir physically blocks the engagement of the capsid with Nup153 and CPSF6.[3][12][13] This competitive inhibition is the primary driver of its effect on nuclear import.
- Blockade of Nuclear Translocation: The Lenacapavir-bound, altered capsid is unable to properly interact with the NPC machinery. While some studies suggest these viral cores can still dock at the nuclear envelope, they are blocked from translocating through the pore.[9]
 [10] This contrasts with other capsid inhibitors like PF74, which prevent nuclear envelope docking altogether.[9][14] The ultimate result is the arrest of the viral lifecycle before the genome can enter the nucleus and integrate into the host DNA.





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Caption: Lenacapavir's Mechanism of Interference. (Within 100 characters)

Quantitative Analysis of Lenacapavir's Effects

The potency of Lenacapavir has been quantified through a variety of in vitro and clinical studies. Its high affinity and multi-stage inhibition translate to exceptionally low effective concentrations and significant clinical efficacy.

Table 1: In Vitro Potency and Binding Affinity of Lenacapavir



Parameter	Value	Target/Cell Type	Reference
Binding Affinity (KD)	~200 pM	Cross-linked CA Hexamers	[7]
~2 nM	CA Monomers	[7]	
Antiviral Potency (EC50)	30 - 190 pM (Mean: 105 pM)	Various cell lines (PBMCs, CD4+ T-cells, etc.)	[6]
~23 pM	-	[11]	
Sub-nanomolar (nM)	For inhibition of nuclear import and integration	[7]	

Table 2: Concentration-Dependent Effects of Lenacapavir on HIV-1 Replication

Effect	Concentration	Cell Type	Reference
Complete Blockade of Nuclear Import	5 nM	HeLa-based cells	[12]
Full Inhibition of Reverse Transcription	50 nM	HeLa-based cells	[12]
Disruption of Conical Structure	~100 nM	In vitro	[7]

Table 3: Clinical Efficacy of Lenacapavir in Treatment-Experienced Patients (CAPELLA Trial)



Endpoint	Lenacapavir Group	Placebo Group	Time Point	Reference
Viral Load Reduction (≥0.5 log10 copies/mL)	88%	17%	Day 15	[15]
Virologic Suppression (<50 copies/mL)	81-83%	N/A	Week 26	[15]

Key Experimental Protocols

The elucidation of Lenacapavir's mechanism has been made possible by a suite of advanced virological and imaging techniques. Below are methodologies for key experiments.

Capsid Integrity and Stability Assay

This assay differentiates between the stability of the capsid lattice and the integrity of the core's contents. It uses virions labeled with either a GFP-tagged capsid protein (GFP-CA) to track the lattice or a fluid-phase GFP content marker (cmGFP) to monitor core integrity.[9][10][11]

Methodology:

- Virus Production: Produce HIV-1 virions pseudotyped with VSV-G and incorporating either GFP-CA or cmGFP by transfecting HEK293T cells.
- Core Isolation: Isolate mature viral cores from purified virions through ultracentrifugation over a sucrose cushion.
- Drug Treatment: Incubate the isolated cores with a dose range of Lenacapavir or a control compound (e.g., PF74, DMSO) for a defined period (e.g., 1 hour) at 37°C.
- Analysis:
 - For cmGFP-labeled cores, measure the loss of GFP signal via fluorescence microscopy or flow virometry. A decrease in signal indicates a loss of core integrity (content release).

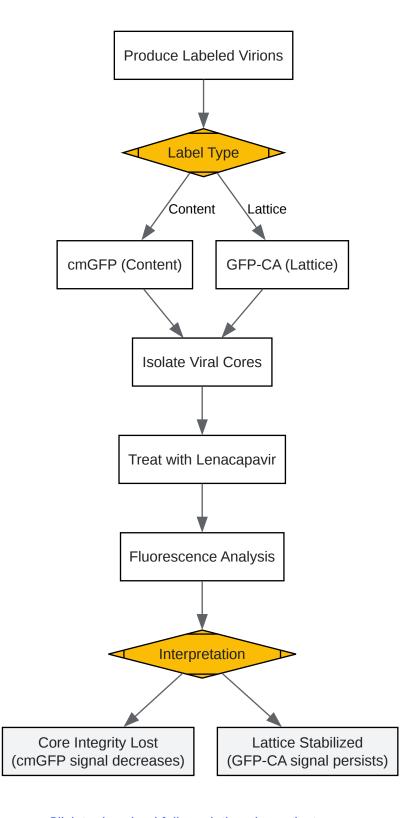
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- For GFP-CA-labeled cores, measure the persistence of the GFP signal. A stable signal indicates the lattice has not disassembled.
- Interpretation: Lenacapavir treatment results in a dose-dependent loss of the cmGFP signal while the GFP-CA signal is preserved, demonstrating that it disrupts core integrity while stabilizing the capsid lattice.[10][14]





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Caption: Capsid Integrity/Stability Assay Workflow. (Within 100 characters)

Microscopy-Based Nuclear Import Assay

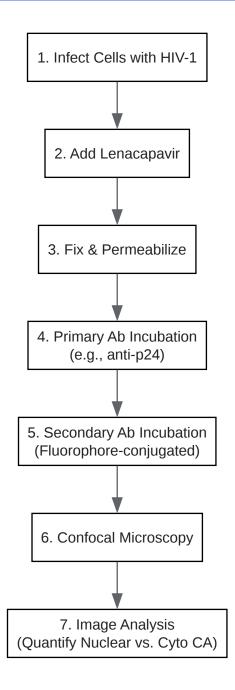


This method uses immunofluorescence and high-resolution microscopy to directly visualize the effect of Lenacapavir on the subcellular localization of HIV-1 capsids relative to the nucleus.

Methodology:

- Cell Culture and Infection: Plate adherent cells (e.g., HeLa, TZM-bl, or primary monocytederived macrophages) on coverslips. Infect cells with HIV-1 for a specified duration (e.g., 2-24 hours) to allow for reverse transcription and nuclear targeting.
- Drug Treatment: Add Lenacapavir or DMSO control to the culture medium and incubate for a short period (e.g., 1 hour).
- Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a detergent like Triton X-100 or methanol.
- Immunostaining:
 - Block non-specific binding with bovine serum albumin (BSA) or serum.
 - Incubate with a primary antibody against the HIV-1 capsid (p24). Co-staining can be performed with antibodies against nuclear markers like Lamin B1 or nuclear pore components.
 - Wash and incubate with a fluorescently labeled secondary antibody.
 - Stain nuclei with DAPI.
- Imaging and Analysis: Acquire z-stack images using a confocal or super-resolution microscope. Quantify the number of capsid puncta within the nucleus versus the cytoplasm.
 A significant reduction in the nuclear-to-cytoplasmic ratio of capsid signals in Lenacapavirtreated cells indicates a block in nuclear import.





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Caption: Immunofluorescence Assay Workflow. (Within 100 characters)

Conclusion and Future Directions

Lenacapavir represents a paradigm shift in antiretroviral therapy, moving beyond enzymatic targets to disrupt a critical structural component of HIV-1. Its potent, multi-stage mechanism, centered on the hyper-stabilization of the viral capsid and the competitive inhibition of essential host-factor interactions, effectively shuts down the nuclear import pathway. This prevents the



virus from accessing the host genome, thereby halting replication at a crucial early step. The quantitative data from both in vitro and clinical studies underscore its remarkable potency and clinical effectiveness, particularly for individuals with multi-drug resistant HIV-1.

Future research will likely focus on the long-term potential for viral resistance, although Lenacapavir's targeting of a highly conserved protein-protein interface presents a high genetic barrier.[16] Understanding the precise interplay between capsid stabilization, core integrity disruption, and host factor inhibition will continue to refine our knowledge of HIV-1 biology and may pave the way for the development of second-generation capsid inhibitors with even greater barriers to resistance.

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- To cite this document: BenchChem. [Lenacapavir's Disruption of HIV-1 Nuclear Import: A
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